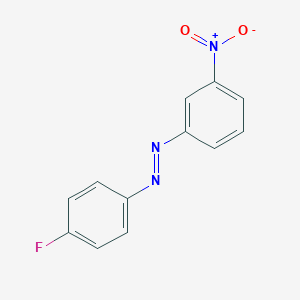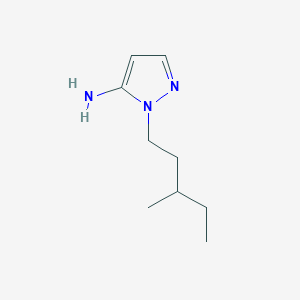
3,4-Dimethyl-3,4-diphenylhexanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dimethyl-3,4-diphenylhexanedioic acid is an organic compound with the molecular formula C20H22O4 It is characterized by the presence of two methyl groups and two phenyl groups attached to a hexanedioic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-3,4-diphenylhexanedioic acid typically involves the reaction of 3,4-dimethyl-3,4-diphenylhexane with strong oxidizing agents. One common method includes the use of potassium permanganate (KMnO4) in an acidic medium to oxidize the hexane derivative to the corresponding hexanedioic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity, often involving temperature control and the use of catalysts to enhance the reaction rate .
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dimethyl-3,4-diphenylhexanedioic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nitrating mixture (HNO3 and H2SO4) for nitration; halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: Formation of more oxidized derivatives such as ketones or aldehydes.
Reduction: Formation of alcohols from carboxylic acids.
Substitution: Formation of nitro or halogenated derivatives on the aromatic rings.
Applications De Recherche Scientifique
3,4-Dimethyl-3,4-diphenylhexanedioic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3,4-Dimethyl-3,4-diphenylhexanedioic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their structure and function. The aromatic rings can participate in π-π interactions, affecting the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dimethyl-3,4-diphenylhexane: Lacks the carboxylic acid groups, making it less reactive in certain chemical reactions.
3,3’-Dimethyl-4,4’-diaminodicyclohexylmethane: Contains amine groups instead of carboxylic acids, leading to different chemical properties and applications.
Uniqueness
3,4-Dimethyl-3,4-diphenylhexanedioic acid is unique due to the presence of both methyl and phenyl groups along with carboxylic acid functionalities.
Propriétés
Numéro CAS |
90020-73-8 |
|---|---|
Formule moléculaire |
C20H22O4 |
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
3,4-dimethyl-3,4-diphenylhexanedioic acid |
InChI |
InChI=1S/C20H22O4/c1-19(13-17(21)22,15-9-5-3-6-10-15)20(2,14-18(23)24)16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3,(H,21,22)(H,23,24) |
Clé InChI |
NDEAITMURKTQGH-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(=O)O)(C1=CC=CC=C1)C(C)(CC(=O)O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



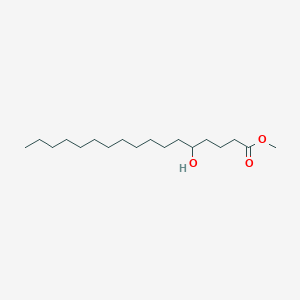


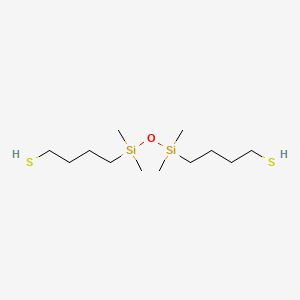
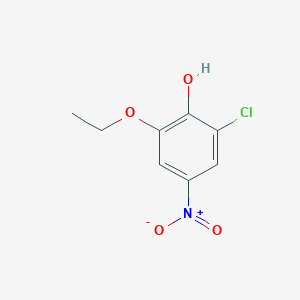
![N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N'-naphthalen-1-ylurea](/img/structure/B14383876.png)
![3-Bromo-1-[4-(tetradecyloxy)phenyl]propan-1-one](/img/structure/B14383878.png)

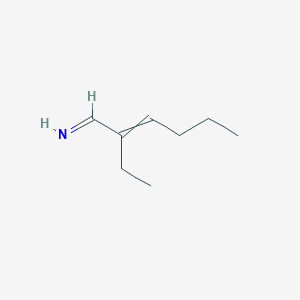

![N-([1,1'-Biphenyl]-3-yl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide](/img/structure/B14383908.png)
